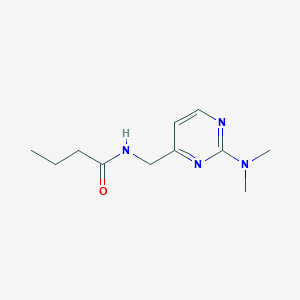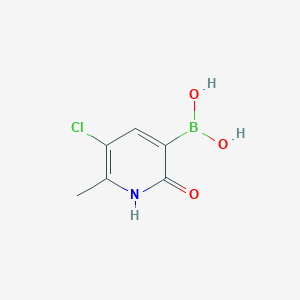
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is a complex organic compound with the molecular formula C13H18O5. It is known for its unique structural features, including an ethoxy group, a hydroxyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding hydroxy acid with ethanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and using an excess of ethanol to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the phenyl ring can participate in π-π interactions, influencing the binding affinity to biological targets.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate
Ethyl 3-hydroxy-4-methoxybenzoate
Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLLVMFVRDXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2560032.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)



![3-(4-Chlorophenyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2560042.png)


![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)


![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2560055.png)
